molecular formula C13H11F3N2OS B10967066 1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea

1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B10967066
M. Wt: 300.30 g/mol
InChI Key: BXEMBBWLPOYUPM-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a thiophene ring and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of thiophen-2-ylmethylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nucleophiles into the aromatic ring.

Scientific Research Applications

1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Investigation as a building block for the synthesis of novel polymers or materials with unique electronic properties.

    Biological Studies: Evaluation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target. The thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    1-(Thiophen-2-ylmethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different biological activity and properties.

    1-(Thiophen-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]urea: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

Uniqueness: 1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring and the trifluoromethyl-substituted phenyl ring provides a distinct set of properties that can be advantageous in various applications.

Properties

Molecular Formula

C13H11F3N2OS

Molecular Weight

300.30 g/mol

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C13H11F3N2OS/c14-13(15,16)9-3-1-4-10(7-9)18-12(19)17-8-11-5-2-6-20-11/h1-7H,8H2,(H2,17,18,19)

InChI Key

BXEMBBWLPOYUPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCC2=CC=CS2)C(F)(F)F

Origin of Product

United States

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